

The Biological Significance of 19-Noretiocholanolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **19-Noretiocholanolone**

Cat. No.: **B1255105**

[Get Quote](#)

An in-depth exploration of the metabolic fate, physiological relevance, and analytical considerations of a key biomarker in steroid analysis.

Abstract

19-Noretiocholanolone, a secondary but significant metabolite of the anabolic-androgenic steroid nandrolone, serves as a critical biomarker in clinical and forensic toxicology, particularly in the realm of anti-doping control. This technical guide provides a comprehensive overview of the biological significance of **19-noretiocholanolone**, detailing its metabolic pathways, physiological implications, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important steroid metabolite.

Introduction

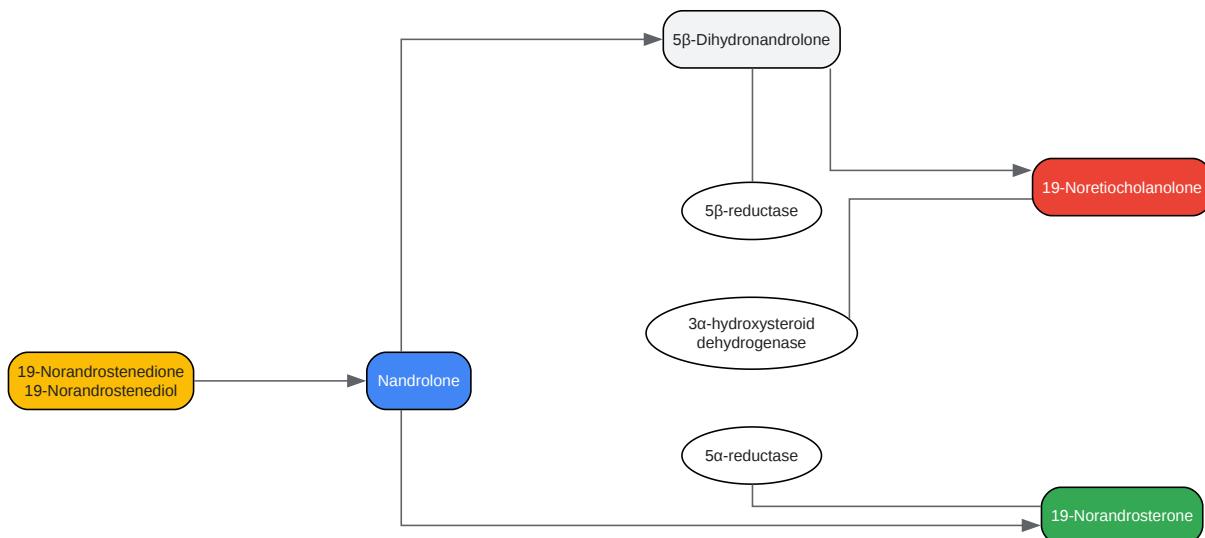
19-Noretiocholanolone (5β -estrane- 3α -ol-17-one) is an endogenous steroid and a principal urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.^{[1][2]} Its detection in urine is a key indicator of nandrolone administration, making it a substance of high importance for anti-doping agencies worldwide.^{[1][3]} While its primary significance lies in its role as a biomarker, understanding its formation, physiological activity, and the nuances of its detection is crucial for accurate interpretation of analytical findings.

Chemical Properties and Structure

19-Noretiocholanolone is a steroid with an estrane skeleton, characterized by the absence of a methyl group at the C-19 position, a feature that defines "19-nor" steroids.^[4] Its chemical formula is C₁₈H₂₈O₂, and its molar mass is 276.420 g·mol⁻¹.^[1] The molecule contains a hydroxyl group at the 3 α -position and a ketone group at the 17-position of its 5 β -androstane nucleus.^[5]

Table 1: Chemical and Physical Properties of **19-Noretiocholanolone**

Property	Value	Reference
IUPAC Name	(3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one	[5]
Molecular Formula	C ₁₈ H ₂₈ O ₂	[5]
Molar Mass	276.420 g·mol ⁻¹	[1]
CAS Number	33036-33-8	[5]
State	Solid	[5]


Metabolic Pathways

19-Noretiocholanolone is primarily formed as a downstream metabolite of nandrolone and related prohormones. The metabolic conversion involves several enzymatic steps, mainly occurring in the liver.

Metabolism of Nandrolone

Following administration, nandrolone undergoes extensive metabolism. The primary pathway leading to the formation of **19-noretiocholanolone** involves the reduction of the A-ring of the steroid nucleus. Specifically, the enzyme 5 β -reductase acts on nandrolone to produce 5 β -dihydronandrolone. Subsequently, 3 α -hydroxysteroid dehydrogenase reduces the 3-keto

group, yielding **19-noretiocholanolone**.^[1] An analogous pathway involving 5 α -reductase leads to the formation of the major metabolite, 19-norandrosterone.^[1]

[Click to download full resolution via product page](#)

Metabolic pathway of nandrolone to **19-noretiocholanolone**.

Endogenous Production

While primarily considered a marker for exogenous nandrolone use, trace amounts of **19-noretiocholanolone** and its isomer 19-norandrosterone can be produced endogenously in humans.^{[3][6]} This endogenous production is thought to occur via the aromatization of androgens to estrogens, where 19-norandrogens are formed as intermediates.^[7] The testicular tissue is capable of synthesizing 19-norandrogens from androgens.^{[3][6]} Studies have also shown that strenuous physical exercise may, in some cases, slightly increase the urinary concentrations of these metabolites.^{[3][8]} Furthermore, the consumption of certain foods, such

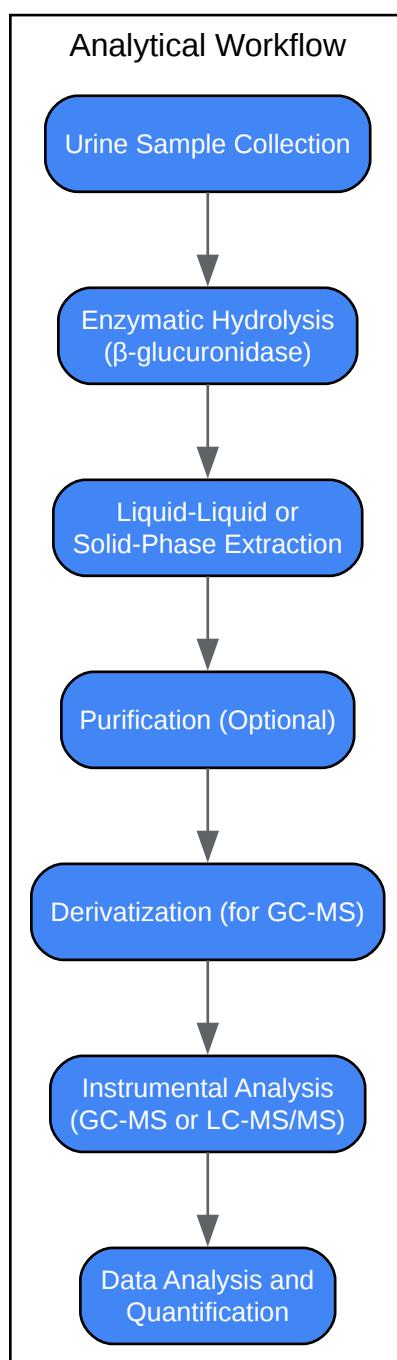
as edible tissues from non-castrated pigs, can lead to detectable levels of **19-noretiocholanolone** in urine.[1]

Physiological Significance and Androgen Receptor Interaction

As a metabolite of nandrolone, **19-noretiocholanolone** is classified as an anabolic-androgenic steroid metabolite.[2] While nandrolone itself is a potent agonist of the androgen receptor, the specific biological activity of **19-noretiocholanolone** is less well-characterized. It is generally considered to be a much weaker androgen compared to its parent compound. The interaction of 19-nor-testosterone steroids with the androgen receptor is believed to be a key determinant of their anabolic and androgenic effects.[9] The tissue-selective effects of some 19-nor steroids may be related to their differential metabolism and interaction with the androgen receptor in various tissues.[10]

Analytical Detection and Quantification

The detection of **19-noretiocholanolone** is a cornerstone of anti-doping programs. The primary matrix for analysis is urine, where the metabolite is excreted mainly in its conjugated forms (glucuronide and sulfate).[11]


Experimental Protocols

The standard analytical workflow for the detection of **19-noretiocholanolone** involves several key steps:

- Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis with β -glucuronidase to cleave the glucuronide conjugates and release the free steroid.[12]
- Extraction: The deconjugated steroids are then extracted from the urine matrix using liquid-liquid extraction (e.g., with n-pentane) or solid-phase extraction.[12]
- Purification: Further purification may be necessary to remove interfering substances. This can be achieved through liquid chromatography.[12]
- Derivatization: For analysis by gas chromatography, the steroid metabolites are derivatized, for instance, using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to increase their

volatility and improve their chromatographic properties.[13]

- Instrumental Analysis: The final analysis is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] [11] These techniques provide the necessary sensitivity and specificity for the detection and quantification of **19-noretiocholanolone** at the low nanogram per milliliter (ng/mL) levels required by anti-doping regulations.[12]

[Click to download full resolution via product page](#)

General experimental workflow for **19-noretiocholanolone** detection.

Quantitative Data

The concentration of **19-noretiocholanolone** in biological fluids is a critical parameter in determining the origin of the compound (endogenous vs. exogenous). The World Anti-Doping Agency (WADA) has established threshold levels for nandrolone metabolites to avoid false-positive results due to endogenous production. The threshold for 19-norandrosterone is 2 ng/mL for men.[\[3\]](#)[\[11\]](#)

Table 2: Reported Concentrations of **19-Noretiocholanolone** in Human Plasma and Urine

Matrix	Condition	Concentration (ng/mL)	Reference
Plasma	After 100-mg oral 19-norandrostenediol capsule	37.7 (± 6.9)	
Plasma	After 25-mg sublingual 19-norandrostenediol tablet	28.5 (± 20.8)	
Urine	Baseline (untreated subjects)	<0.05	[3]
Urine	After therapeutic administration of nandrolone ophthalmic solution	up to 70	[14]

Conclusion

19-Noretiocholanolone is a metabolite of profound importance in the field of steroid analysis. While its direct physiological effects are not as potent as its parent compound, its presence in urine serves as a reliable and sensitive biomarker for the use of nandrolone and related anabolic agents. A thorough understanding of its metabolic origins, the factors influencing its

endogenous levels, and the sophisticated analytical techniques required for its detection is essential for researchers and professionals in drug development and anti-doping science. Future research may further elucidate the subtle biological roles of this and other 19-norsteroid metabolites, potentially revealing new insights into steroid hormone action and metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19-Noretiocholanolone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 19-Noretiocholanolone (HMDB0005886) [hmdb.ca]
- 5. 19-Noretiocholanolone | C18H28O2 | CID 14009228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Significance of 19-norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 12. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone

and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dshs-koeln.de [dshs-koeln.de]
- To cite this document: BenchChem. [The Biological Significance of 19-Noretiocholanolone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255105#biological-significance-of-19-noretiocholanolone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com